molecular formula C10H6F3N3O2 B8577403 1-[5-(Trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid

1-[5-(Trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid

Cat. No.: B8577403
M. Wt: 257.17 g/mol
InChI Key: AKLZYQKTRCOIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(14-4-7)16-5-6(3-15-16)9(17)18/h1-5H,(H,17,18)

InChI Key

AKLZYQKTRCOIIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (5 ml) and 4N aqueous solution of sodium hydroxide (5 ml) were added at room temperature to a solution of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid ethyl ester (544 mg) in ethanol (10 ml), and stirred at 80° C. for 3.5 hours. After completion of the reaction, the reaction solution was cooled to 0° C. and 1N hydrochloric acid aqueous solution (21 ml) was added. The precipitated solid was collected by filtration to give the titled compound (356 mg) as a white solid.
Name
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5 mL
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reactant
Reaction Step One
[Compound]
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aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two

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